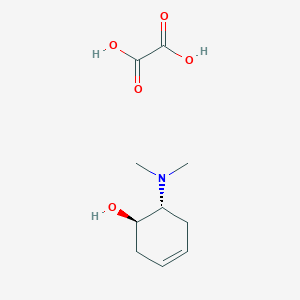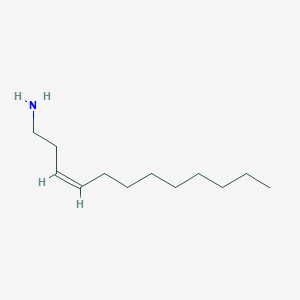![molecular formula C8H2Br2N4S B14025376 4,9-Dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B14025376.png)
4,9-Dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,9-Dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline: is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is known for its electron-deficient nature, making it a valuable building block in the synthesis of various functional organic materials. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound in the field of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,9-Dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline typically involves the bromination of a precursor compound. One common method involves the use of diaminomaleonitrile as a starting material, which undergoes a series of reactions to form the desired product. The reaction conditions often include the use of an aprotic dipolar solvent such as dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,9-Dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as oxygen, nitrogen, or sulfur-containing groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include thiols, amines, and alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products:
Scientific Research Applications
4,9-Dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4,9-Dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline involves its interaction with molecular targets and pathways within cells. The compound’s electron-deficient nature allows it to participate in electron transfer reactions, which can modulate the activity of enzymes and other proteins. Additionally, its ability to form stable complexes with metal ions can influence various biochemical processes .
Comparison with Similar Compounds
- 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-d]pyridazine
- 4,9-Dibromo-6,7-diphenyl-[1,2,5]thiadiazolo-[3,4-g]quinoxaline
- 4,9-Dibromo-6,7-dimethyl-[1,2,5]thiadiazolo-[3,4-g]quinoxaline
Comparison: 4,9-Dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline is unique due to its specific substitution pattern and electronic properties. Compared to other similar compounds, it offers distinct reactivity and stability, making it a valuable compound for various applications in organic synthesis and material science .
Properties
Molecular Formula |
C8H2Br2N4S |
|---|---|
Molecular Weight |
346.00 g/mol |
IUPAC Name |
4,9-dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline |
InChI |
InChI=1S/C8H2Br2N4S/c9-3-5-6(12-2-1-11-5)4(10)8-7(3)13-15-14-8/h1-2H |
InChI Key |
QLWLFNFPCDADDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C3=NSN=C3C(=C2N=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



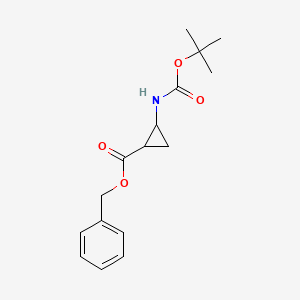

![2-(((9H-Fluoren-9-YL)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6A-phenyloctahydropyrrolo[3,4-C]pyrrole-3A-carboxylic acid](/img/structure/B14025328.png)
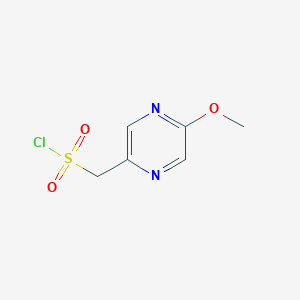
![(1S)-1-[(2S,4R)-4-fluoro-1-methyl-pyrrolidin-2-yl]ethanol](/img/structure/B14025343.png)
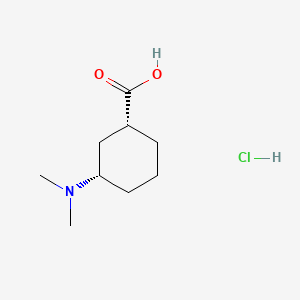
![tert-Butyl 1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B14025351.png)


